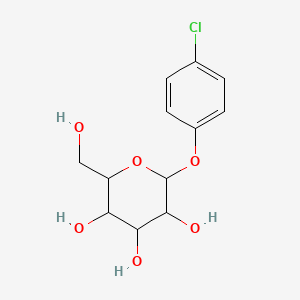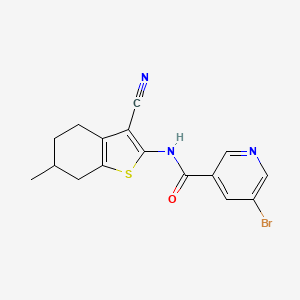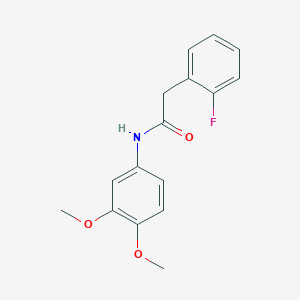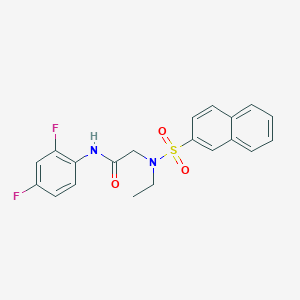
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent neurotoxin that has been used to induce Parkinson's disease in animal models. Despite its toxic effects, MPTP has also been found to have potential therapeutic applications in the treatment of various neurological disorders.
作用機序
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. The selective toxicity of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate to dopaminergic neurons is due to the high expression of the dopamine transporter and MAO-B in these cells.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models results in the loss of dopaminergic neurons in the substantia nigra, leading to motor deficits such as tremors, rigidity, and bradykinesia. In addition, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has been found to cause oxidative stress, inflammation, and mitochondrial dysfunction in the brain. These effects are similar to those observed in human Parkinson's disease, making 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate a valuable tool for studying the disease.
実験室実験の利点と制限
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has several advantages as a tool for studying Parkinson's disease. It induces a selective and reproducible degeneration of dopaminergic neurons in animal models, mimicking the pathology of human Parkinson's disease. 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate can also be administered in a controlled manner, allowing for precise dosing and timing of experiments. However, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate also has several limitations. It is a potent neurotoxin that requires careful handling and disposal. In addition, 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models may not fully recapitulate the complexity of human Parkinson's disease, and the results of animal studies may not always translate to human patients.
将来の方向性
There are several future directions for research on 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate toxicity. For example, drugs that target oxidative stress or mitochondrial dysfunction may be effective in treating the disease. Another area of research is the use of 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate as a tool for studying other neurological disorders, such as Alzheimer's disease or Huntington's disease. Finally, there is a need for further optimization of the synthesis method for 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate, to improve yields and purity of the final product.
合成法
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with hydrogen sulfide gas to form 1-(4-methoxyphenyl)tetrahydro-2H-thiopyran. This compound is then treated with perchloric acid to produce 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate perchlorate. The synthesis method has been optimized over the years to improve yields and purity of the final product.
科学的研究の応用
1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate has been extensively used in scientific research to study the mechanisms underlying Parkinson's disease. It is a selective neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, leading to the degeneration of these cells and the subsequent development of Parkinson's-like symptoms. 1-(4-methoxyphenyl)tetrahydro-2H-thiopyranium perchlorate-induced Parkinson's disease in animal models has been used to investigate the pathophysiology of the disease and to test potential therapies.
特性
IUPAC Name |
1-(4-methoxyphenyl)thian-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17OS.ClHO4/c1-13-11-5-7-12(8-6-11)14-9-3-2-4-10-14;2-1(3,4)5/h5-8H,2-4,9-10H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVWDFCTUNNDW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[S+]2CCCCC2.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)thian-1-ium;perchlorate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926232.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4926239.png)


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4926275.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)
![2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4926292.png)


![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![2-[(4-acetylphenyl)amino]-3-(dimethylamino)naphthoquinone](/img/structure/B4926321.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)